tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWKQYRWIJCTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 5-(diethylamino)pentan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Ester Group Influence: The tert-butyl ester in the target compound likely enhances steric protection and hydrolytic stability compared to ethyl or propyl esters in analogs like Propyl 3-(diethylamino)propanoate .
- Amine Functionality: The diethylamino-pentylamine chain provides dual amine sites (tertiary and secondary), distinguishing it from mono-amine derivatives like Ethyl 4-(tert-butylamino)butanoate .
Physicochemical and Functional Comparisons
Solubility and Stability:
- The tert-butyl group in the target compound likely reduces polarity, making it less water-soluble than analogs with shorter esters (e.g., Propyl 3-(diethylamino)propanoate) .
- The diethylamino chain may improve solubility in organic solvents, similar to 5-(Diethylamino)pentan-2-one, which is used in ketone-based reactions .
Commercial Availability and Suppliers
The target compound is supplied by EvoBlocks, Ltd. (Hungary), which offers bulk quantities for research . Analogous compounds, such as Ethyl 4-(tert-butylamino)butanoate, are less widely available, reflecting the target compound’s niche applications in specialized syntheses .
Biological Activity
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a diethylamino substituent, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C17H36N2O2
- Molecular Weight : 300.48 g/mol
- CAS Number : 1221341-88-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter pathways and exhibit properties that could be beneficial in treating neurological disorders.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance the activity of neurotransmitters such as acetylcholine, which is critical for learning and memory.
- Cell Signaling Pathways : It has been observed to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported a concentration-dependent inhibition of cell proliferation in human leukemia cells (MV4-11), with IC50 values indicating potent activity.
Case Studies
-
Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Treatment Group Cell Viability (%) ROS Levels (μM) Control 45 ± 5 10 ± 1 tert-Butyl Compound 75 ± 6 4 ± 0.5 - Antitumor Activity : In another study, the compound was evaluated for its antitumor properties in vivo using xenograft models. The results showed significant tumor regression at doses of 60 mg/kg/day without major side effects.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| tert-Butyl 3-Aminopropanoate | C13H27NO2 | 227.37 g/mol | Moderate cytotoxicity |
| tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate | C13H28N2O2 | 244.37 g/mol | Neurotransmitter modulation |
| tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate | C14H30N2O2 | 270.42 g/mol | Anticancer properties |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for verifying the tert-butyl group (δ 1.4 ppm for H), diethylamino protons (δ 2.5–3.0 ppm), and ester carbonyl (δ 170–175 ppm for C) .
- LC-MS : Validates molecular weight (MW 300.48) and detects impurities. Electrospray ionization (ESI) in positive mode is preferred for amine-containing compounds .
- TLC : Monitors reaction progress using silica plates and UV/iodine visualization .
How can researchers optimize the reaction to address low yields in analogous amine-ester syntheses?
Advanced Research Question
Low yields (e.g., 20% in vs. 85–94% in ) may result from:
- Steric hindrance : Bulky tert-butyl groups slow nucleophilic attack. Solutions include using excess amine or polar solvents (DMF, acetonitrile) to enhance reactivity .
- Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized by controlled reagent addition (dropwise) and inert atmospheres (N/Ar) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) improve efficiency in multi-step routes .
What are the stability challenges of this compound under storage or reaction conditions?
Advanced Research Question
- Hydrolysis : The ester group is prone to hydrolysis in humid environments. Storage at –20°C in anhydrous solvents (e.g., DCM) under nitrogen is recommended .
- Thermal degradation : Differential scanning calorimetry (DSC) studies show decomposition above 120°C. Reactions should avoid prolonged heating .
- Light sensitivity : UV/Vis spectra indicate potential photodegradation; amber vials and dark storage are advised .
How does computational modeling assist in predicting reactivity or spectroscopic properties?
Advanced Research Question
- DFT calculations : Predict optimized geometries (e.g., bond angles in the diethylamino group) and reaction pathways (e.g., nucleophilic attack on the ester carbonyl) .
- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian simulate spectra, aiding assignments for complex splitting patterns .
- Solvent effects : COSMO-RS models evaluate solvent polarity impacts on reaction rates and equilibria .
What contradictions exist in literature data for similar compounds, and how can they be resolved?
Advanced Research Question
- Yield discrepancies : For example, reports 20% yields for 5-(diethylamino)pentan-2-one, while achieves >85% for esters. Contradictions may arise from differences in leaving groups (Cl vs. acrylate) or amine basicity. Systematic solvent/catalyst screening (DoE methods) is recommended .
- Stability reports : Some sources (e.g., ) note stability at RT, while others () recommend –20°C. Accelerated stability studies (40°C/75% RH for 1 month) can clarify storage guidelines .
What are the potential applications of this compound in medicinal chemistry or materials science?
Advanced Research Question
- Drug intermediates : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, while the diethylamino group aids solubility in prodrug designs .
- Polymer chemistry : As a monomer for pH-responsive hydrogels, leveraging the amine’s protonation/deprotonation .
- Protecting groups : The tert-butyl ester is cleavable under acidic conditions (TFA/HCl), useful in peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
